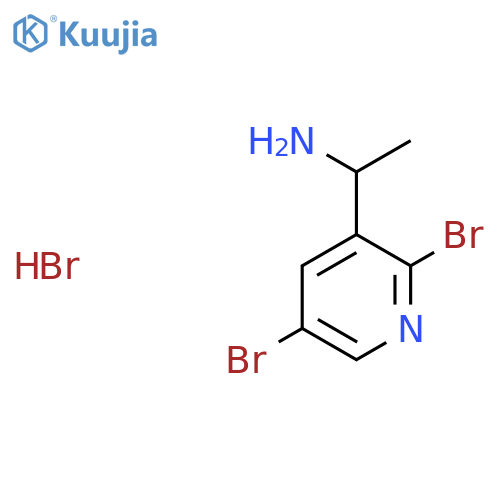

Cas no 2551116-56-2 (1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide)

2551116-56-2 structure

商品名:1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide

CAS番号:2551116-56-2

MF:C7H9Br3N2

メガワット:360.871759176254

MDL:MFCD32874522

CID:5657586

PubChem ID:154814396

1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide 化学的及び物理的性質

名前と識別子

-

- 1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide

- 2551116-56-2

- EN300-27685379

- 1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide

-

- MDL: MFCD32874522

- インチ: 1S/C7H8Br2N2.BrH/c1-4(10)6-2-5(8)3-11-7(6)9;/h2-4H,10H2,1H3;1H

- InChIKey: GBUCNQWOYGPMJZ-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC(=CN=1)Br)C(C)N.Br

計算された属性

- せいみつぶんしりょう: 359.82954g/mol

- どういたいしつりょう: 357.83159g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 132

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27685379-10g |

1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide |

2551116-56-2 | 95% | 10g |

$4545.0 | 2023-09-10 | |

| Enamine | EN300-27685379-10.0g |

1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide |

2551116-56-2 | 95.0% | 10.0g |

$4545.0 | 2025-03-20 | |

| Enamine | EN300-27685379-1.0g |

1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide |

2551116-56-2 | 95.0% | 1.0g |

$1057.0 | 2025-03-20 | |

| Enamine | EN300-27685379-0.25g |

1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide |

2551116-56-2 | 95.0% | 0.25g |

$524.0 | 2025-03-20 | |

| Enamine | EN300-27685379-0.5g |

1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide |

2551116-56-2 | 95.0% | 0.5g |

$824.0 | 2025-03-20 | |

| Enamine | EN300-27685379-5.0g |

1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide |

2551116-56-2 | 95.0% | 5.0g |

$3065.0 | 2025-03-20 | |

| 1PlusChem | 1P028H93-500mg |

1-(2,5-dibromopyridin-3-yl)ethan-1-aminehydrobromide |

2551116-56-2 | 95% | 500mg |

$1081.00 | 2024-05-20 | |

| 1PlusChem | 1P028H93-2.5g |

1-(2,5-dibromopyridin-3-yl)ethan-1-aminehydrobromide |

2551116-56-2 | 95% | 2.5g |

$2622.00 | 2024-05-20 | |

| Aaron | AR028HHF-10g |

1-(2,5-dibromopyridin-3-yl)ethan-1-aminehydrobromide |

2551116-56-2 | 95% | 10g |

$6275.00 | 2023-12-15 | |

| Aaron | AR028HHF-2.5g |

1-(2,5-dibromopyridin-3-yl)ethan-1-aminehydrobromide |

2551116-56-2 | 95% | 2.5g |

$2873.00 | 2025-02-16 |

1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

2551116-56-2 (1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide) 関連製品

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬